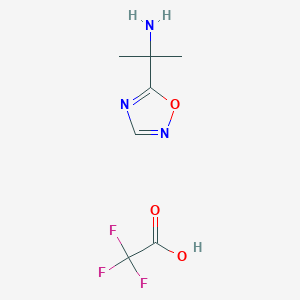

2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid

Description

2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid (CAS 1909337-38-7) is a high-purity (≥95%) compound with the molecular formula C₇H₁₀F₃N₃O₃ and a molecular weight of 241.17 g/mol . Its structure comprises a central 1,2,4-oxadiazole ring, a heterocyclic moiety known for its electron-deficient nature and metabolic stability, coupled with a propan-2-amine group. The trifluoroacetic acid (TFA) salt enhances solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals, agrochemicals, and materials science . The compound’s reactivity and selectivity stem from the oxadiazole ring’s ability to participate in hydrogen bonding and π-π interactions, while the TFA counterion stabilizes the amine group .

Properties

IUPAC Name |

2-(1,2,4-oxadiazol-5-yl)propan-2-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.C2HF3O2/c1-5(2,6)4-7-3-8-9-4;3-2(4,5)1(6)7/h3H,6H2,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDIZAZNOMENPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=NO1)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-38-7 | |

| Record name | 2-(1,2,4-oxadiazol-5-yl)propan-2-amine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the one-pot synthesis, where amidoximes react with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups.

Another common synthetic route involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring in the presence of tetrabutylammonium fluoride in tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized compounds that retain the core 1,2,4-oxadiazole structure.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine showed effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Another area of interest is the anticancer potential of oxadiazole derivatives. Preliminary studies have suggested that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a derivative was shown to inhibit cell proliferation in human breast cancer cell lines .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of oxadiazole compounds. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

Agricultural Science Applications

Herbicides

The oxadiazole structure has been utilized in developing herbicides. Compounds derived from oxadiazoles have shown effectiveness in inhibiting plant growth by interfering with specific metabolic pathways in weeds. For instance, a related compound demonstrated significant herbicidal activity against common agricultural weeds while exhibiting low toxicity to crops .

Pesticides

Additionally, oxadiazole derivatives are being investigated for their insecticidal properties. A study reported that certain derivatives exhibited potent activity against agricultural pests such as aphids and beetles, highlighting their potential as environmentally friendly pest control agents .

Materials Science Applications

Polymer Chemistry

In materials science, 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating oxadiazole units into polymer backbones improves their resistance to degradation under extreme conditions .

Nanomaterials

The compound's unique properties have also led to its use in the development of nanomaterials. Studies have shown that oxadiazole-based nanocomposites exhibit improved electrical conductivity and thermal stability compared to traditional materials, making them suitable for electronic applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, physicochemical, and functional properties of 2-(1,2,4-oxadiazol-5-yl)propan-2-amine, TFA, with analogous derivatives.

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Key Comparative Insights:

Structural Modifications and Reactivity: The parent compound (CAS 1909337-38-7) lacks substituents on the oxadiazole ring, favoring broad reactivity in cross-coupling reactions . In contrast, 3-phenyl-substituted derivatives (e.g., CAS 1255717-05-5) exhibit increased lipophilicity, enhancing membrane permeability in drug candidates .

Salt Form and Solubility :

- Trifluoroacetic acid salts (e.g., CAS 1909337-38-7, 1955557-04-6) improve solubility in organic solvents like DMF and acetonitrile, critical for solution-phase synthesis .

- The hydrochloride salt (CAS 1628721-47-0) offers higher aqueous solubility, advantageous for biological assays .

Applications :

- The thiazole-fused derivative (CAS 937682-00-3) combines oxadiazole and thiazole rings, enabling dual hydrogen-bonding interactions with biological targets like kinases .

- Phenyl-containing analogs (e.g., CAS 1955557-04-6) are prioritized in medicinal chemistry for their ability to engage aromatic residues in enzyme active sites .

Molecular Weight and Drug-Likeness :

- The parent compound’s low molecular weight (241.17 g/mol) aligns with Lipinski’s Rule of Five, favoring oral bioavailability . Derivatives with phenyl groups (e.g., 303.24 g/mol) may require structural optimization to maintain drug-likeness .

Biological Activity

The compound 2-(1,2,4-oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid (CAS Number: 1909337-38-7) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and literature.

Molecular Characteristics

- Molecular Formula : C₉H₁₄F₃N₃O₃

- Molecular Weight : 269.22 g/mol

- InChI Key : Not provided in the search results.

Structural Representation

The compound features an oxadiazole ring, which is known for its role in enhancing biological activity due to its electron-withdrawing properties. The trifluoroacetic acid moiety adds to its stability and solubility in biological systems.

Antitumor Activity

Recent studies have highlighted the potential of oxadiazoles as antitumor agents. For instance, a study on related compounds showed significant inhibition of cancer cell proliferation, with IC₅₀ values indicating effectiveness against various cancer cell lines. Although specific data for 2-(1,2,4-oxadiazol-5-yl)propan-2-amine is limited, the structural similarity suggests potential activity in this domain.

Enzyme Inhibition

Oxadiazoles are often investigated for their enzyme inhibitory properties. Research indicates that compounds with oxadiazole rings can act as inhibitors for enzymes such as lipoxygenase (LOX), which is implicated in inflammatory responses and cancer progression. The mechanism typically involves interaction with the active site of the enzyme, leading to reduced activity.

Case Studies

- Anticancer Properties : A study published in 2023 examined a series of oxadiazole derivatives and their cytotoxic effects on human glioblastoma and melanoma cell lines. Some derivatives exhibited IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin, suggesting that modifications to the oxadiazole structure could enhance potency against specific cancer types .

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives. The findings indicated that certain substitutions on the oxadiazole ring led to significant reductions in pro-inflammatory cytokines, supporting the hypothesis that these compounds could be developed into therapeutic agents for inflammatory diseases .

Predicted Biological Activity Profile

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Significant cytotoxicity | |

| Enzyme Inhibition | LOX inhibition | |

| Anti-inflammatory | Reduction in cytokine levels |

Structure Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Oxadiazole with methyl substitution | High | Increased lipophilicity |

| Trifluoroacetyl group | Moderate | Enhances solubility |

| Unsubstituted oxadiazole | Low | Reduced biological activity |

Q & A

Q. Table 1: Key Synthetic Methods

| Precursors | Activator/Reagent | Solvent | Yield | Key Reference |

|---|---|---|---|---|

| Amidoximes + Carboxylic acids | CDI | DMF | 65–85% | |

| Amidoximes + Esters | DMSO (dehydrating) | Ambient | Moderate |

Advanced: How can regioselectivity challenges in oxadiazole ring formation be addressed?

Methodological Answer:

Regioselectivity is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., trifluoromethyl) on precursors favor 1,2,4-oxadiazole formation at the 5-position. Computational modeling (DFT) can predict favorable cyclization pathways, while adjusting reaction pH and temperature (e.g., 80–100°C in DMF) enhances specificity . Substituent screening via parallel synthesis is recommended for empirical optimization .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

Methodological Answer:

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are standard. NMR confirms substituent positioning (e.g., oxadiazole C5 vs. C3), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight .

Q. Table 2: Analytical Parameters

| Technique | Key Parameters | Target Outcome |

|---|---|---|

| ¹H NMR | δ 1.4–1.6 ppm (geminal methyl groups) | Confirmation of propan-2-amine |

| HPLC | Retention time: 8–10 min, 220 nm UV | Purity ≥95% |

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities to targets like kinases or GPCRs. For neuroprotective applications, prioritize lipid bilayer permeability (LogP >2) and polar surface area (<90 Ų). MD simulations (AMBER) assess stability in binding pockets, guided by fluorination’s impact on metabolic stability .

Data Contradiction: How to resolve discrepancies in reported biological activity (e.g., neuroprotection vs. cytotoxicity)?

Methodological Answer:

Contradictions arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use primary neurons for neuroprotection assays (MTT viability, 10–100 µM range).

- Compare cytotoxicity in HEK293 vs. cancer lines (e.g., HepG2) .

- Validate via structural analogs (e.g., 5-ethyl vs. 5-trifluoromethyl oxadiazoles) to isolate substituent effects .

Advanced: What strategies improve metabolic stability for in vivo applications?

Methodological Answer:

Fluorination at the oxadiazole 5-position reduces CYP450-mediated oxidation. For trifluoroacetic acid salts, optimize logD (1.5–3.0) via pro-drug approaches (e.g., esterification of the amine). Pharmacokinetic studies in rodents should monitor t½ and AUC, with LC-MS/MS quantification .

Basic: How to troubleshoot low yields in scaled-up synthesis?

Methodological Answer:

Scale-up challenges include exothermic cyclization and solvent purity. Mitigation strategies:

- Use slow addition of CDI in DMF to control heat.

- Purify amidoximes via recrystallization (ethanol/water) to >98% purity.

- Replace DMSO with recyclable solvents (e.g., PEG-400) for greener chemistry .

Advanced: What mechanistic insights explain the compound’s dual kinase inhibition and antioxidant activity?

Methodological Answer:

The oxadiazole core acts as a hydrogen-bond acceptor, targeting kinase ATP pockets (e.g., EGFR). Antioxidant activity arises from radical scavenging by the propan-2-amine moiety (confirmed via DPPH assay). Synergy is explored via ROS modulation in cancer models (e.g., A549 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.